Cas no 89518-99-0 (1-(4-aminophenyl)imidazolidin-2-one)

1-(4-aminophenyl)imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Imidazolidinone, 1-(4-aminophenyl)-
- 1-(4-aminophenyl)-2-Imidazolidinone
- 1-(4-AMINO-PHENYL)-IMIDAZOLIDIN-2-ONE
- 1-(4-aminophenyl)imidazolidin-2-one
- 1 -(4-Aminophenyl)imidazolidin-2-one
- Z218602504
- FT-0769063
- AKOS000163620
- DTXSID70548484
- SLJMZNOYNSCQNU-UHFFFAOYSA-N
- SCHEMBL4712786
- EN300-25880
- F91473
- 2-Imidazolidinone,1-(4-aminophenyl)-
- 89518-99-0
- DA-01378
-
- Inchi: InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
- InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
- SMILES: C1CN(C(=O)N1)C2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 177.090211983g/mol
- Monoisotopic Mass: 177.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 58.4Ų
1-(4-aminophenyl)imidazolidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25880-0.1g |
1-(4-aminophenyl)imidazolidin-2-one |
89518-99-0 | 95% | 0.1g |
$324.0 | 2024-06-18 | |
Enamine | EN300-25880-1.0g |
1-(4-aminophenyl)imidazolidin-2-one |
89518-99-0 | 95% | 1.0g |
$936.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1301295-500mg |
1-(4-Amino-phenyl)-imidazolidin-2-one |
89518-99-0 | 95% | 500mg |
$665 | 2024-07-28 | |
Enamine | EN300-25880-0.5g |
1-(4-aminophenyl)imidazolidin-2-one |
89518-99-0 | 95% | 0.5g |
$730.0 | 2024-06-18 | |
TRC | A620353-50mg |
1-(4-Aminophenyl)imidazolidin-2-one |
89518-99-0 | 50mg |
$ 190.00 | 2023-04-19 | ||
TRC | A620353-250mg |
1-(4-Aminophenyl)imidazolidin-2-one |
89518-99-0 | 250mg |
$ 873.00 | 2023-04-19 | ||
Enamine | EN300-25880-10.0g |
1-(4-aminophenyl)imidazolidin-2-one |
89518-99-0 | 95% | 10.0g |
$7579.0 | 2024-06-18 | |
eNovation Chemicals LLC | Y1301295-50mg |
1-(4-Amino-phenyl)-imidazolidin-2-one |
89518-99-0 | 95% | 50mg |
$240 | 2024-07-28 | |
1PlusChem | 1P00415X-2.5g |
2-Imidazolidinone, 1-(4-aminophenyl)- |
89518-99-0 | 95% | 2.5g |
$494.00 | 2025-02-20 | |
1PlusChem | 1P00415X-10g |
2-Imidazolidinone, 1-(4-aminophenyl)- |
89518-99-0 | 95% | 10g |
$9430.00 | 2023-12-15 |
1-(4-aminophenyl)imidazolidin-2-one Related Literature
-
1. Book reviews
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
Additional information on 1-(4-aminophenyl)imidazolidin-2-one
Comprehensive Guide to 2-Imidazolidinone, 1-(4-aminophenyl)- (CAS No. 89518-99-0): Properties, Applications, and Market Insights
The chemical compound 2-Imidazolidinone, 1-(4-aminophenyl)- (CAS No. 89518-99-0) is a specialized organic molecule with significant relevance in pharmaceutical and material science research. This heterocyclic compound features an imidazolidinone core structure substituted with a 4-aminophenyl group, making it a valuable intermediate for synthesizing more complex molecules. Researchers and industry professionals frequently search for information about its synthesis methods, physical-chemical properties, and potential applications in drug development.
From a structural perspective, 1-(4-aminophenyl)-2-imidazolidinone contains both amine and carbonyl functional groups, which contribute to its unique reactivity profile. The presence of these functional groups makes it particularly interesting for medicinal chemistry applications, where it can serve as a building block for compounds with potential biological activity. Recent literature searches indicate growing interest in its use for developing kinase inhibitors and anti-inflammatory agents, aligning with current pharmaceutical research trends.
The physical properties of CAS 89518-99-0 have been characterized through various analytical techniques. Typically appearing as a white to off-white crystalline powder, it demonstrates moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but limited solubility in water. These solubility characteristics are crucial for researchers planning its use in chemical reactions or formulation development. Thermogravimetric analysis (TGA) studies suggest good thermal stability up to approximately 200°C, making it suitable for various synthetic processes.
In synthetic chemistry applications, 2-Imidazolidinone, 1-(4-aminophenyl)- serves multiple purposes. Its primary amino group allows for straightforward amide bond formation, while the cyclic urea moiety can participate in hydrogen bonding interactions. These features have led to its incorporation in the synthesis of small molecule therapeutics, particularly in areas like central nervous system (CNS) drug discovery and cancer research. Recent patent literature reveals its use in developing compounds targeting protein-protein interactions, a hot topic in modern drug discovery.
The global market for specialty chemical intermediates like 1-(4-aminophenyl)-2-imidazolidinone has shown steady growth, driven by increasing pharmaceutical R&D expenditures. Market analysis indicates particular demand from contract research organizations (CROs) and academic institutions engaged in high-throughput screening programs. Suppliers typically offer this compound in research quantities (milligram to kilogram scale) with purity levels ranging from 95% to 99%, catering to different research needs. Current pricing trends reflect its status as a low-volume, high-value specialty chemical.
Quality control protocols for CAS 89518-99-0 typically involve HPLC analysis, with most commercial samples showing ≥95% purity. Advanced purification techniques like recrystallization from appropriate solvent systems or column chromatography can achieve higher purity grades when required for sensitive applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light, with some suppliers offering argon-purged packaging for enhanced stability.
From a regulatory standpoint, 2-Imidazolidinone, 1-(4-aminophenyl)- is not currently listed on major controlled substance inventories, though proper laboratory safety protocols should always be followed when handling any chemical substance. Material Safety Data Sheets (MSDS) typically recommend standard personal protective equipment including gloves and safety glasses. The compound's environmental fate and toxicity profile continue to be areas of ongoing research, particularly regarding its biodegradation pathways.
Recent scientific literature highlights several innovative applications for this compound. In materials science, researchers have explored its incorporation into polymeric systems to modify thermal and mechanical properties. Other studies investigate its potential as a ligand in coordination chemistry or as a component in photoresponsive materials. These diverse applications contribute to its growing importance across multiple scientific disciplines.
For researchers considering 89518-99-0 for their projects, several synthetic routes have been documented in the literature. Common approaches involve the cyclization of appropriate urea derivatives or modification of existing imidazolidinone scaffolds. The choice of synthetic pathway often depends on the desired scale, available starting materials, and required purity level. Recent advances in green chemistry have led to the development of more sustainable synthetic methods with improved atom economy.
The future outlook for 1-(4-aminophenyl)-2-imidazolidinone appears promising, with potential expansions into emerging fields like bioconjugation chemistry and targeted drug delivery systems. As pharmaceutical research continues to explore novel heterocyclic scaffolds, compounds like this imidazolidinone derivative will likely maintain their importance in medicinal chemistry. Ongoing developments in automated synthesis platforms and AI-assisted molecular design may further increase demand for such specialized building blocks.
For laboratories working with this compound, proper analytical characterization is essential. Common techniques include nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy. These methods help confirm identity and purity, while more specialized techniques like X-ray crystallography can provide detailed structural information when needed. Many research groups have published comprehensive spectral data for this compound, facilitating its identification in complex mixtures.
In conclusion, 2-Imidazolidinone, 1-(4-aminophenyl)- (CAS No. 89518-99-0) represents a versatile chemical intermediate with growing importance in pharmaceutical and materials research. Its unique structural features, combined with manageable physical properties and diverse reactivity, make it valuable for numerous applications. As scientific understanding of heterocyclic compounds continues to advance, this compound will likely find even broader utility in cutting-edge research and development projects across multiple disciplines.
89518-99-0 (1-(4-aminophenyl)imidazolidin-2-one) Related Products
- 1848-69-7(1-Phenylimidazolidin-2-one)
- 2757956-26-4(9-{[(Benzyloxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid)
- 1428348-13-3(N-(2-fluorophenyl)methyl-2-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)acetamide)
- 1805745-53-2(2-(Chloromethyl)-5-hydrazinylmandelic acid)
- 1251612-50-6(1-(4-chlorophenyl)-4-{7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazine)
- 124491-97-0(2-amino-1-(morpholin-4-yl)propan-1-one)
- 1516446-57-3(1-(2-methylpyridin-4-yl)cyclohexylmethanamine)
- 174563-68-9(2-(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-ylacetaldehyde)
- 2137635-53-9(3-(Oxiran-2-yl)-1-[4-(trifluoromethyl)phenyl]propan-1-ol)
- 1361579-55-6(5'-(Difluoromethyl)-3,4,5-trichloro-3'-(trifluoromethyl)biphenyl)
